Bis(1,5-cyclooctadiene)nickel(0)

Description

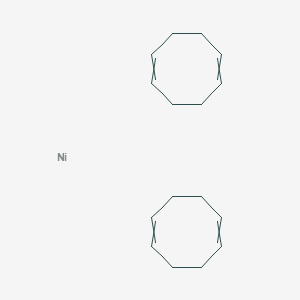

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.Ni/c2*1-2-4-6-8-7-5-3-1;/h2*1-2,7-8H,3-6H2;/b2*2-1-,8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTIUDXYIUKIIE-KZUMESAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Ni | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(1,5-cyclooctadiene)nickel appears as yellow crystals or yellowish green solid. (NTP, 1992), Yellow or yellowish-green solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,5-cyclooctadiene)nickel | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992) | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1295-35-8 | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1,5-cyclooctadiene)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1295-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, bis(1,5-cyclooctadiene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001295358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,5-cyclooctadiene)nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

284 to 288 °F (NTP, 1992) | |

| Record name | BIS(1,5-CYCLOOCTADIENE)NICKEL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20070 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bis(1,5-cyclooctadiene)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, is a pivotal organonickel compound and a versatile precursor for a myriad of nickel(0) catalysts. Its utility in organic synthesis, particularly in cross-coupling reactions, cycloadditions, and olefin polymerization, has made it an indispensable tool for chemists in academic and industrial research, including drug development. This guide provides an in-depth overview of the synthesis, properties, and characterization of Ni(COD)₂. It includes detailed experimental protocols for its preparation, a summary of its key physical and spectroscopic data, and visual representations of the synthetic pathway and characterization workflow to facilitate a comprehensive understanding of this important reagent.

Introduction

Bis(1,5-cyclooctadiene)nickel(0) is a yellow, air- and moisture-sensitive solid with the chemical formula Ni(C₈H₁₂)₂.[1][2] The central nickel atom is in the zero oxidation state and is coordinated to the four double bonds of two 1,5-cyclooctadiene (B75094) (COD) ligands in a tetrahedral geometry.[1][3] The lability of the COD ligands allows for their easy displacement by other ligands, such as phosphines, phosphites, and bipyridines, making Ni(COD)₂ a common and convenient source of Ni(0) for the in-situ generation of active catalysts.[1][4][5] This reactivity profile has led to its widespread use in a vast number of chemical transformations.[4][6][7] This document serves as a technical resource, providing detailed methodologies and characterization data for researchers working with this fundamental organometallic complex.

Physical and Chemical Properties

Ni(COD)₂ is a yellow to orange crystalline solid that is highly sensitive to oxygen and moisture, necessitating handling and storage under an inert atmosphere, typically in a glovebox.[1][2][4][8] It is soluble in many common organic solvents such as toluene (B28343), benzene, and tetrahydrofuran (B95107) (THF), but insoluble in water.[1][4] The compound decomposes at temperatures above 60 °C.[4][6][9]

Table 1: Physical Properties of Bis(1,5-cyclooctadiene)nickel(0)

| Property | Value |

| Chemical Formula | C₁₆H₂₄Ni |

| Molecular Weight | 275.06 g/mol [1][9][10] |

| Appearance | Yellow to orange crystalline powder[2][10][11][12] |

| Melting Point | 60 °C (decomposes)[1][4][6][9] |

| Solubility | Soluble in benzene, toluene, THF, diethyl ether, DMF[1][4] |

| Stability | Highly air and moisture sensitive[2][4][10] |

Synthesis of Bis(1,5-cyclooctadiene)nickel(0)

The most common and established method for the synthesis of Ni(COD)₂ involves the reduction of a nickel(II) salt in the presence of 1,5-cyclooctadiene. The most frequently used precursor is nickel(II) acetylacetonate (B107027), Ni(acac)₂.

Synthesis via Reduction of Nickel(II) Acetylacetonate

This procedure involves the reduction of anhydrous Ni(acac)₂ with an organoaluminum reagent, such as triethylaluminum (B1256330) (AlEt₃) or diisobutylaluminum hydride (DIBAL-H), in the presence of an excess of 1,5-cyclooctadiene.[1][7][13]

Reaction Scheme:

Ni(acac)₂ + 2 COD + 2 AlEt₃ → Ni(COD)₂ + 2 acacAlEt₂ + C₂H₄ + C₂H₆[1]

Caption: Synthetic pathway for Ni(COD)₂.

Detailed Experimental Protocol

Materials:

-

Anhydrous Nickel(II) acetylacetonate (Ni(acac)₂)

-

1,5-Cyclooctadiene (COD), freshly distilled

-

Triethylaluminum (AlEt₃) or Diisobutylaluminum hydride (DIBAL-H) solution

-

Anhydrous toluene

-

Anhydrous diethyl ether or pentane (B18724)

-

Standard Schlenk line and glovebox equipment

Procedure:

All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, suspend anhydrous Ni(acac)₂ (1.0 equiv) in anhydrous toluene.

-

Add freshly distilled 1,5-cyclooctadiene (4.0 equiv) to the suspension.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triethylaluminum (2.0 equiv) or DIBAL-H (2.5 equiv) in toluene or THF dropwise to the cold suspension over a period of 30-60 minutes.[13][14] The color of the reaction mixture will change from green to a dark reddish-brown.

-

After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and then to room temperature, and stir for an additional 1-2 hours.

-

Cool the mixture to 0 °C and add cold, anhydrous diethyl ether or pentane to precipitate the product.

-

A yellow solid, Ni(COD)₂, will precipitate. Isolate the solid by filtration under an inert atmosphere.

-

Wash the yellow precipitate with cold diethyl ether or pentane to remove any soluble impurities.

-

Dry the product under vacuum to yield Ni(COD)₂ as a bright yellow powder. For higher purity, the crude product can be recrystallized from toluene at -78 °C.[13]

Characterization of Bis(1,5-cyclooctadiene)nickel(0)

The identity and purity of the synthesized Ni(COD)₂ can be confirmed through various spectroscopic and analytical techniques.

Table 2: Spectroscopic Data for Bis(1,5-cyclooctadiene)nickel(0)

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | C₆D₆ | 4.31 (br s, 8H, =CH), 2.08 (br s, 16H, -CH₂-)[15] |

| ¹³C NMR | C₆D₆ | ~96 (=CH), ~33 (-CH₂) |

| IR (Nujol) | ~1485, 1305, 1200, 1010, 810 |

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument.

Characterization Workflow

Caption: Workflow for Ni(COD)₂ characterization.

Safety and Handling

Bis(1,5-cyclooctadiene)nickel(0) is a hazardous chemical and must be handled with appropriate safety precautions.

-

Air and Moisture Sensitivity: It is extremely reactive with air and moisture and should be handled exclusively under an inert atmosphere.[2][4]

-

Toxicity: Nickel compounds are considered carcinogenic and can cause allergic reactions.[16]

-

Flammability: Ni(COD)₂ is a flammable solid.[6]

-

Storage: The compound should be stored at low temperatures (-20 °C is recommended) under an inert atmosphere to prevent decomposition.[6][9]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of bis(1,5-cyclooctadiene)nickel(0). The provided experimental protocol, coupled with the tabulated physical and spectroscopic data, offers a valuable resource for researchers. The use of Ni(COD)₂ as a precursor to catalytically active Ni(0) species is a cornerstone of modern organic synthesis, and a thorough understanding of its preparation and properties is crucial for its effective application in the development of novel chemical entities and pharmaceuticals.

References

- 1. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]

- 2. Bis(1,5-cyclooctadiene)nickel | C16H24Ni | CID 6433264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BIS(1,5-CYCLOOCTADIENE)NICKEL(0) | 1295-35-8 [chemicalbook.com]

- 5. Ni 128: Ni(COD)2 Bis(1,5 cyclooctadiene)nickel(0) | Johnson Matthey [matthey.com]

- 6. Bis(1,5-cyclooctadiene)nickel(0) 1295-35-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS 1295-35-8: Bis(1,5-cyclooctadiene)nickel(0) [cymitquimica.com]

- 9. Bis(1,5-cyclooctadiene)nickel(0) 1295-35-8 [sigmaaldrich.com]

- 10. nichia.co.jp [nichia.co.jp]

- 11. strem.com [strem.com]

- 12. 039234.04 [thermofisher.com]

- 13. electronicsandbooks.com [electronicsandbooks.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Structure and Bonding in Bis(1,5-cyclooctadiene)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, is a cornerstone reagent in synthetic chemistry, serving as a versatile precursor to a vast array of nickel(0) catalysts.[1] Its utility stems from the labile nature of the cyclooctadiene (COD) ligands, which are readily displaced to generate catalytically active species. A thorough understanding of the electronic structure and bonding within Ni(COD)₂ is paramount for predicting its reactivity and designing novel catalytic systems. This guide provides a detailed examination of the molecule's structural parameters, the nature of the nickel-olefin bond, and the experimental and computational methodologies used for its characterization.

Molecular Geometry and Structural Parameters

Ni(COD)₂ features a central nickel atom in the zero-valent oxidation state, coordinated by two 1,5-cyclooctadiene (B75094) ligands. The complex adopts a pseudo-tetrahedral geometry, where the four carbon-carbon double bonds of the two COD ligands are arranged around the nickel center.[1][2] This d¹⁰ complex is diamagnetic, a consequence of its fully occupied d-orbitals.[1][3]

The primary method for determining the precise geometric parameters of Ni(COD)₂ is single-crystal X-ray diffraction. Computational studies, particularly those employing Density Functional Theory (DFT), have also provided valuable insights that complement experimental data. A comparison of key experimental and calculated structural parameters is summarized below.

Table 1: Comparison of Experimental and Calculated Structural Data for Ni(COD)₂

| Parameter | Experimental Value (X-ray) | Calculated Value (DFT) |

| Ni–C Bond Length (Å) | (Value not explicitly found) | 2.138 |

| C=C Bond Length (Å) | (Value not explicitly found) | 1.392 |

| C–C–C Bite Angle (°) | (Value not explicitly found) | 115.1 |

Calculated values are from a study utilizing DFT. Experimental values from X-ray crystallography are cited in the same study for comparison, though not explicitly listed in the provided abstract.[4] The elongation of the C=C bond from that of free cyclooctadiene and the pyramidalization of the olefinic carbons are structural hallmarks of π-backbonding from the metal to the ligand.

Electronic Structure and Bonding: The Dewar-Chatt-Duncanson Model

The bonding between the nickel(0) center and the olefinic ligands in Ni(COD)₂ is best described by the Dewar-Chatt-Duncanson model. This model delineates two primary, synergistic components:

-

σ-Donation (Ligand-to-Metal): The filled π-orbitals of the C=C double bonds on the COD ligands overlap with empty d-orbitals on the nickel atom, donating electron density to the metal.

-

π-Backbonding (Metal-to-Ligand): The filled d-orbitals of the electron-rich Ni(0) center overlap with the empty π* (antibonding) orbitals of the olefinic C=C bonds. This back-donation of electron density from the metal to the ligand is a crucial feature of the bonding in low-valent transition metal-olefin complexes.

This synergistic interaction strengthens the overall metal-ligand bond, leads to a lengthening of the C=C bond in the coordinated COD ligand, and lowers the overall energy of the system.

Below is a conceptual diagram illustrating these key metal-ligand bonding interactions.

Caption: Dewar-Chatt-Duncanson model for Ni(0)-olefin bonding.

Spectroscopic and Computational Characterization

The electronic structure of Ni(COD)₂ can be probed through various experimental and theoretical techniques.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly investigating the energies of molecular orbitals. In X-ray Photoelectron Spectroscopy (XPS), core-level electron binding energies are measured, providing information about the elemental composition and oxidation state of the atoms. For Ni(COD)₂, the Ni 2p spectrum is of particular interest. The binding energy for zero-valent nickel, Ni(0), is expected to be significantly lower than that for oxidized nickel species like Ni(II).

Table 2: Representative XPS Binding Energies for Nickel Species

| Species | Ni 2p₃/₂ Binding Energy (eV) | Reference |

| Ni(0) metal | ~852.6 | [5][6] |

| Ni(0)@rGO | 852.8 | [7] |

| Ni(II) Oxide (NiO) | ~854.6 | [6] |

| Ni(II) Hydroxide (Ni(OH)₂) | ~856.1 | [6] |

Note: A specific experimental XPS spectrum for pure Ni(COD)₂ was not found in the literature reviewed. The values for Ni(0) metal and a supported Ni(0) species are provided as the best available reference points for the expected binding energy in Ni(COD)₂.

Computational Chemistry

Density Functional Theory (DFT) is the most widely used computational method for studying the electronic structure of organometallic complexes like Ni(COD)₂. These calculations can provide optimized geometries, molecular orbital energies, and electron population analyses. Natural Population Analysis (NPA) or Natural Bond Orbital (NBO) analysis can quantify the charge distribution in the molecule.

Table 3: Calculated Electronic Properties of Ni(COD)₂

| Property | Calculated Value |

| Natural Population Analysis (NPA) Charge on Ni | +0.091 |

This small positive charge on the nickel atom, despite its formal zero oxidation state, reflects the net effect of σ-donation from the ligands and π-backbonding to the ligands.[8]

Experimental Protocols

The study and use of Ni(COD)₂ require specific experimental procedures due to its sensitivity to air and moisture.[3][9]

Synthesis and Handling of Ni(COD)₂

Objective: To synthesize bis(1,5-cyclooctadiene)nickel(0) from a nickel(II) precursor.

Standard Protocol (Schlenk Line/Glovebox):

-

Apparatus: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (e.g., argon or nitrogen). The reaction is typically performed using Schlenk techniques or within an inert atmosphere glovebox.

-

Reagents: Anhydrous nickel(II) acetylacetonate (B107027) (Ni(acac)₂), 1,5-cyclooctadiene (COD), and an organoaluminum reducing agent such as triethylaluminum (B1256330) (AlEt₃) are used. All solvents (e.g., toluene (B28343), benzene) must be anhydrous and deoxygenated.[3]

-

Procedure: a. Suspend anhydrous Ni(acac)₂ in the chosen solvent in a Schlenk flask. b. Add an excess of 1,5-cyclooctadiene to the suspension. c. Cool the mixture (e.g., to 0 °C or below). d. Slowly add the organoaluminum reducing agent dropwise to the stirred mixture. The reaction is exothermic. e. After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature. f. The product, a yellow crystalline solid, precipitates from the solution.

-

Work-up and Storage: a. The solid product is isolated by filtration under inert atmosphere (e.g., using a Schlenk filter stick or in a glovebox). b. The yellow solid is washed with cold, deoxygenated solvent (e.g., pentane) to remove soluble byproducts. c. The product must be dried under vacuum and stored at low temperatures (e.g., -20 °C) in a glovebox to prevent decomposition.[9]

Single-Crystal X-ray Diffraction

Objective: To obtain the solid-state molecular structure of Ni(COD)₂.

Methodology:

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step. A common method is the slow cooling of a saturated solution. a. Prepare a saturated solution of Ni(COD)₂ in a suitable anhydrous, deoxygenated solvent (e.g., toluene or hexane) in a glovebox. b. Slowly cool the solution. This can be achieved by placing the sealed vial in a Dewar flask filled with an insulating solvent and then placing the entire assembly in a freezer to ensure a very slow cooling rate. c. Alternatively, slow evaporation of the solvent or vapor diffusion (layering a solution with a miscible anti-solvent) can be attempted.

-

Crystal Mounting: A suitable single crystal (typically 0.1–0.4 mm) is selected under a microscope in the glovebox, coated in a cryoprotectant oil (e.g., Paratone-N), and mounted on a loop (e.g., a MiTeGen MicroMount).

-

Data Collection: The mounted crystal is rapidly transferred to the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: a. The collected diffraction data are processed to determine the unit cell dimensions and integrate the reflection intensities. b. The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms. c. The atomic positions and their thermal displacement parameters are refined against the experimental data to achieve the best fit between the calculated and observed diffraction patterns.

Computational Protocol (DFT)

Objective: To model the electronic structure and geometry of Ni(COD)₂.

Workflow:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE is used.

-

Initial Geometry: The starting coordinates for the Ni(COD)₂ molecule can be taken from experimental crystal structure data or built using a molecular modeling program.

-

Method Selection: a. Functional: A suitable density functional must be chosen. For transition metal complexes, hybrid functionals like B3LYP or PBE0, or meta-GGA functionals like M06, are often employed. Dispersion corrections (e.g., -D3) are recommended. [For example, geometry optimizations of related Ni systems have been performed at the BP86-D2/def2-TZVP level.] b. Basis Set: A basis set that provides a good description of both the nickel atom and the lighter C and H atoms is required. Pople-style basis sets (e.g., 6-31G(d,p)) or, more commonly for transition metals, Ahlrichs-type basis sets like the def2 series (e.g., def2-TZVP for geometry optimizations, def2-QZVPP for single-point energy calculations) are appropriate. An effective core potential (ECP) may be used for the nickel atom to account for relativistic effects.

-

Calculation Type: a. Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. A frequency calculation should be performed subsequently to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). b. Property Calculations: Once the optimized geometry is obtained, further calculations can be performed, such as Natural Bond Orbital (NBO) analysis to determine atomic charges and orbital interactions, or Time-Dependent DFT (TD-DFT) to predict electronic excitation energies. A molecular orbital analysis will yield the energies and compositions of the HOMO, LUMO, and other frontier orbitals.

Caption: Workflow for characterization of Ni(COD)₂.

Conclusion

The electronic structure of Ni(COD)₂ is defined by a delicate balance of σ-donation from the COD ligands to the Ni(0) center and, crucially, π-backbonding from the metal's filled d-orbitals into the ligands' π* orbitals. This bonding model, supported by experimental data from X-ray crystallography and photoelectron spectroscopy of analogous Ni(0) species, as well as by DFT calculations, explains the molecule's tetrahedral geometry and its reactivity as a source of naked nickel(0). A comprehensive understanding of these fundamental principles, combined with robust experimental and computational protocols, is essential for leveraging the full potential of Ni(COD)₂ in catalysis and materials science.

References

- 1. blog.strem.com [blog.strem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Nickel | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 6. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Nickel [xpsfitting.com]

- 7. researchgate.net [researchgate.net]

- 8. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reddit - The heart of the internet [reddit.com]

The Advent of a Catalyst: A Technical Guide to the Discovery and Historical Preparation of Ni(COD)₂

For Researchers, Scientists, and Drug Development Professionals

Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, stands as a cornerstone reagent in modern synthetic chemistry, particularly in the realm of nickel-catalyzed transformations. Its utility as a source of nickel(0) has propelled advancements in cross-coupling reactions, cycloadditions, and a myriad of other organic syntheses. This technical guide delves into the seminal discovery and the evolution of the preparative methods for this indispensable organonickel complex, offering a comprehensive resource for researchers in the field.

Discovery and Significance

First reported by Günther Wilke in 1960, the synthesis of Ni(COD)₂ marked a significant milestone in organometallic chemistry.[1] The complex, an 18-electron species with a pseudo-tetrahedral geometry, features a central nickel(0) atom coordinated to the four double bonds of two 1,5-cyclooctadiene (B75094) (COD) ligands.[1] The lability of the COD ligands is a key feature, allowing for their facile displacement by other ligands, thereby providing a versatile entry point into a vast array of catalytic cycles.[1] This property, coupled with its solubility in common organic solvents, has cemented the role of Ni(COD)₂ as a premier precatalyst for generating active Ni(0) species.[1] However, the complex is notoriously air-sensitive, oxidizing within minutes upon exposure to air, which necessitates handling under an inert atmosphere.[2][3]

Historical Preparative Methods

The journey to efficient and safe Ni(COD)₂ synthesis has seen significant evolution from its initial discovery. The classical and most widely cited method involves the reduction of a nickel(II) salt in the presence of 1,5-cyclooctadiene.

The Wilke Synthesis and its Modifications

The original synthesis developed by Wilke and his coworkers involved the reduction of nickel(II) acetylacetonate (B107027), Ni(acac)₂, with an organoaluminum reagent.[4] This foundational method, with subsequent modifications, has been the workhorse for Ni(COD)₂ preparation for decades.

A standard and frequently referenced procedure involves the reduction of anhydrous Ni(acac)₂ with triethylaluminum (B1256330) (AlEt₃) in the presence of 1,5-cyclooctadiene and a catalytic amount of 1,3-butadiene (B125203).[2][4][5] The butadiene is thought to act as an initial ligand to stabilize the nascent nickel(0) species.

A significant improvement to this method was the use of diisobutylaluminum hydride (DIBAH) as the reducing agent, which offered a more convenient and potentially higher-yielding alternative.[5]

Table 1: Comparison of Historical Ni(COD)₂ Synthesis Protocols

| Parameter | Wilke Method (with AlEt₃) | Modified Method (with DIBAH) |

| Nickel Source | Anhydrous Nickel(II) acetylacetonate (Ni(acac)₂) | Technical Grade Nickel(II) acetylacetonate (Ni(acac)₂) |

| Reducing Agent | Triethylaluminum (AlEt₃) | Diisobutylaluminum hydride (DIBAH) |

| Ligand | 1,5-cyclooctadiene (COD) | 1,5-cyclooctadiene (COD) |

| Additives | 1,3-butadiene | None |

| Solvent | Benzene (B151609) or Toluene | Tetrahydrofuran (THF) |

| Temperature | -5 to -2 °C | -78 °C to 0 °C |

| Reported Yield | ~12% (without butadiene) to higher yields with butadiene | ~72% |

Detailed Experimental Protocols

Protocol 1: Synthesis of Ni(COD)₂ via Reduction of Ni(acac)₂ with Triethylaluminum (based on historical accounts)

Materials:

-

Anhydrous Nickel(II) acetylacetonate (Ni(acac)₂)

-

Triethylaluminum (AlEt₃)

-

1,5-cyclooctadiene (freshly distilled)

-

1,3-butadiene

-

Dry Benzene

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, a mixture of anhydrous Ni(acac)₂ (1.09 mol), freshly distilled 1,5-cyclooctadiene (5.45 mol), and 1,3-butadiene (0.46 mol) in dry benzene (800 mL) is cooled to between -5 and -2 °C.[6]

-

A solution of triethylaluminum (1.13 mol) in dry benzene (260 mL) is added slowly to the cold mixture with vigorous stirring.[6]

-

The reaction mixture is stirred for an extended period while maintaining the low temperature.

-

Work-up under inert conditions, which typically involves filtration and washing with a non-polar solvent, yields Ni(COD)₂ as a yellow solid.

Protocol 2: A More Convenient Preparation of Ni(COD)₂ Using DIBAH

Materials:

-

Technical grade Bis(acetylacetonate)nickel(II) (Ni(acac)₂)

-

1,5-cyclooctadiene

-

1.0 M solution of Diisobutylaluminum hydride (DIBAH) in tetrahydrofuran

-

Tetrahydrofuran (THF)

-

Diethyl ether

Procedure:

-

A flask equipped with a stir bar and a pressure-equalizing addition funnel is charged with technical grade Ni(acac)₂ (0.0182 mol) and briefly dried under vacuum with a heat gun.[4]

-

After cooling under a positive nitrogen atmosphere, the solid is suspended in THF (25 mL) and treated with 1,5-cyclooctadiene (0.0723 mol).[4]

-

The suspension is cooled to -78 °C to form a green slurry.[4]

-

A 1.0 M solution of DIBAH in THF (0.0454 mol) is transferred to the addition funnel via cannula and added dropwise over 1 hour to the slurry.[4] This results in a dark, reddish-brown solution.

-

The solution is allowed to warm to 0 °C over a 1-hour period.[4]

-

Diethyl ether (65 mL) is added to precipitate a light yellow solid.[4]

-

The product is isolated by filtration at -78 °C, washed with cold diethyl ether, and dried in vacuo to yield Ni(COD)₂ as a pale yellow powder.[4]

Modern and Safer Synthetic Alternatives

Concerns over the use of pyrophoric organoaluminum reagents have driven the development of safer and more environmentally benign synthetic routes to Ni(COD)₂.

Photochemical Synthesis

A notable recent development is the preparation of Ni(COD)₂ from Ni(acac)₂ using light as the energy source.[7][8] This method involves the photochemical dimerization of xanthone (B1684191) to form a sterically hindered vicinal diol.[7][9] This diol then acts as a reductant for Ni(acac)₂, obviating the need for hazardous reagents like DIBAH.[7][8]

Electroreductive Synthesis

Electrochemical methods have also emerged as a powerful tool for the synthesis of Ni(0) precatalysts, including Ni(COD)₂.[10] The cathodic reduction of Ni(II) salts offers a highly reproducible and scalable alternative to traditional chemical reductants, avoiding the use of pyrophoric and non-atom-economical reagents.[10]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Timeline of the discovery and synthetic evolution of Ni(COD)₂.

Caption: Reaction pathway for the Wilke synthesis of Ni(COD)₂.

References

- 1. blog.strem.com [blog.strem.com]

- 2. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]

- 3. Benchtop Delivery of Ni(cod)2 using Paraffin Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US5130458A - Preparation of bis(1,5-cyclooctadiene)nickel(O) - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electroreductive synthesis of Ni(0) precatalysts - American Chemical Society [acs.digitellinc.com]

A Technical Guide to Bis(1,5-cyclooctadiene)nickel(0): Properties, Synthesis, and Applications

Introduction: Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(cod)₂, is a foundational organometallic compound of nickel in its zero oxidation state.[1] It serves as a crucial precursor and catalyst in a vast array of chemical transformations, making it an indispensable tool for researchers in organic synthesis, materials science, and drug development.[1][2][3] The complex features a central nickel(0) atom coordinated to the four double bonds of two 1,5-cyclooctadiene (B75094) (COD) ligands, resulting in a stable 18-electron configuration.[4] A key characteristic of Ni(cod)₂ is the labile nature of its COD ligands, which are readily displaced by stronger electron-donating ligands such as phosphines, enabling its entry into catalytic cycles.[4][5][6] However, its utility is accompanied by significant handling challenges, as the compound is extremely sensitive to air, moisture, and light, necessitating storage and manipulation under strictly inert conditions.[2][6][7]

Physical and Chemical Properties

Bis(1,5-cyclooctadiene)nickel(0) is a yellow to orange crystalline solid.[8][9][10] It is highly reactive and sensitive, decomposing upon exposure to air, water, and light.[2][6] Proper handling in a glovebox or under an inert atmosphere (argon or nitrogen) is mandatory.[5][6] It is soluble in many common organic solvents but insoluble in water.[11][12]

Table 1: Physical Properties of Bis(1,5-cyclooctadiene)nickel(0)

| Property | Value | Citations |

| Molecular Formula | C₁₆H₂₄Ni | [2][8][11] |

| Molecular Weight | 275.06 g/mol | [11] |

| Appearance | Yellow to orange crystals or yellowish-green solid.[2][8][9] | [2][8][9] |

| Melting Point | 60 °C (decomposes) | [11] |

| Solubility | Soluble in benzene, toluene (B28343), THF, ether, DMF, hexamethylphosphoramide, N-methylpyrrolidinone.[6][11][12] Insoluble in water.[6][11][12] | [6][11][12] |

| Stability | Extremely sensitive to air and moisture.[2][5] Sensitive to light and temperature.[2][6] | [2][5][6] |

| Storage Temperature | -20°C, under an inert atmosphere. |

Reactivity and Catalytic Profile

The reactivity of Ni(cod)₂ is dominated by two primary processes: ligand substitution and oxidative addition. These elementary steps are the foundation of its widespread use in catalysis.[4]

-

Ligand Substitution: The 1,5-cyclooctadiene ligands are weakly bound and can be easily displaced by a variety of other ligands, such as phosphines, phosphites, and bipyridines.[4][5] This allows for the in-situ generation of catalytically active "ligated" nickel(0) species, which are often the true catalysts in a given reaction.

-

Oxidative Addition: As a source of electron-rich Ni(0), the complex readily undergoes oxidative addition with various substrates, most notably aryl and vinyl halides.[4][13] In this step, the nickel center is oxidized from Ni(0) to Ni(II), forming new bonds with the substrate fragments. This is a critical activation step in numerous cross-coupling reactions.[14]

These fundamental reactions enable Ni(cod)₂ to catalyze a broad spectrum of organic transformations, including:

-

Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions to form C-C, C-N, and C-O bonds.[15]

-

Cycloaddition and Oligomerization: Catalyzing [m+n] cycloadditions of dienes, alkynes, and strained alkenes.[3][6][13]

-

C-H Functionalization: Activating and functionalizing otherwise inert C-H bonds.

Caption: Generalized catalytic cycle for nickel(0)-catalyzed cross-coupling reactions.

Experimental Protocols

CAUTION: Bis(1,5-cyclooctadiene)nickel(0) is a flammable solid, a suspected carcinogen, and may cause allergic reactions. All manipulations must be performed by trained personnel using appropriate personal protective equipment (PPE) inside a well-ventilated fume hood or, preferably, within an inert atmosphere glovebox.[10]

Synthesis of Ni(cod)₂ via DIBAL Reduction

This procedure is adapted from a convenient method that avoids the use of 1,3-butadiene.[7][16]

Reagents:

-

Bis(acetylacetonato)nickel(II), Ni(acac)₂

-

1,5-Cyclooctadiene (COD)

-

Diisobutylaluminum hydride (DIBAL), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Anhydrous Toluene (for recrystallization)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add Ni(acac)₂ (1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Suspend the solid in anhydrous THF and add 1,5-cyclooctadiene (4.0 equiv).

-

Cool the resulting green slurry to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of DIBAL in THF (2.5 equiv) to the cooled suspension via a syringe or dropping funnel. A dark, reddish-brown solution will form.

-

After the addition is complete, slowly warm the reaction mixture to 0 °C.

-

At 0 °C, add cold, anhydrous diethyl ether to precipitate the product as a light yellow solid.

-

Filter the solid under an inert atmosphere, wash with cold diethyl ether, and dry under vacuum.

-

For higher purity, the crude product can be recrystallized from anhydrous toluene at low temperature (-78 °C) inside a glovebox.[16]

Caption: Experimental workflow for the synthesis of Ni(cod)₂.

Handling and Storage

-

Handling: Always handle Ni(cod)₂ in an inert atmosphere glovebox or using Schlenk techniques. Use spark-proof tools. Avoid generating dust.

-

Storage: Store in a tightly sealed container under argon or nitrogen in a freezer (-20 °C).[10][17] Protect from light.[2]

Representative Catalytic Reaction: Suzuki Coupling

This protocol is adapted from a literature procedure for the synthesis of 4-acetylbiphenyl.

Reagents:

-

4'-Chloroacetophenone (B41964) (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Tripotassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

-

Bis(1,5-cyclooctadiene)nickel(0), Ni(cod)₂ (0.04 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inside a glovebox, add phenylboronic acid, PPh₃, K₃PO₄, and Ni(cod)₂ to a reaction vial.

-

Add a solution of 4'-chloroacetophenone in anhydrous THF to the vial.

-

Seal the vial and stir the reaction mixture at room temperature for 24 hours.

-

Remove the mixture from the glovebox and quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by silica (B1680970) gel column chromatography to yield the product.

Caption: Experimental workflow for a Ni(cod)₂-catalyzed Suzuki coupling reaction.

Safety Information

Ni(cod)₂ is a hazardous material that requires careful handling. It is classified as a flammable solid, may cause cancer, and can lead to allergic skin and respiratory reactions.[17]

Table 2: GHS Hazard Classifications

| H-Code | Hazard Statement | Citations |

| H228 | Flammable solid | [17] |

| H317 | May cause an allergic skin reaction | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [2] |

| H350 | May cause cancer | [2] |

| H351 | Suspected of causing cancer | [2] |

| H372 | Causes damage to organs (lungs) through prolonged or repeated exposure | [18] |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.[17]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Flame-retardant lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only in a chemical fume hood or glovebox. If airborne levels are high, a NIOSH/MSHA-approved respirator is required.

References

- 1. CAS 1295-35-8: Bis(1,5-cyclooctadiene)nickel(0) [cymitquimica.com]

- 2. Bis(1,5-cyclooctadiene)nickel | C16H24Ni | CID 6433264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]

- 6. BIS(1,5-CYCLOOCTADIENE)NICKEL(0) | 1295-35-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. strem.com [strem.com]

- 9. Bis(1,5-cyclooctadiene)nickel(0) | Ni(COD)2 | C16H24Ni - Ereztech [ereztech.com]

- 10. fishersci.com [fishersci.com]

- 11. 1295-35-8 CAS MSDS (BIS(1,5-CYCLOOCTADIENE)NICKEL(0)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Bis(1,5-cyclooctadiene)nickel(0) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US5130458A - Preparation of bis(1,5-cyclooctadiene)nickel(O) - Google Patents [patents.google.com]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. fishersci.it [fishersci.it]

- 18. Bis(1,5-cyclooctadiene)nickel(0) | 1295-35-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the organonickel complex, bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. Due to its utility as a source of Ni(0) in chemical synthesis, a thorough understanding of its spectroscopic properties is essential for researchers in various fields, including catalysis and drug development. Ni(COD)₂ is a diamagnetic, d¹⁰ complex, making it amenable to characterization by NMR spectroscopy[1]. However, its high sensitivity to air and moisture necessitates careful handling under an inert atmosphere to obtain reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the characterization of Ni(COD)₂. Deuterated benzene (B151609) (C₆D₆) is a common solvent for acquiring NMR spectra of this complex.

¹H NMR Spectroscopy

The proton NMR spectrum of Ni(COD)₂ displays two main resonances corresponding to the olefinic and aliphatic protons of the 1,5-cyclooctadiene (B75094) (COD) ligands. The coordination of the double bonds to the nickel center results in a characteristic upfield shift compared to the free ligand.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the complex's structure, showing distinct signals for the sp² (olefinic) and sp³ (aliphatic) carbon atoms of the COD ligands.

Tabulated NMR Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Ni(COD)₂ in benzene-d₆.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

| ¹H | ~4.31 | broad | =C-H | [2] |

| ~2.08 | broad | -CH ₂- | [2] | |

| ¹³C | 83.6 | broad singlet | =C -H | [3] |

| 30.4 | singlet | -C H₂- | [3] |

Note: The chemical shifts can vary slightly depending on the specific experimental conditions and the purity of the sample. In some instances, more complex splitting patterns may be observed for the COD ligands in related complexes, with distinct signals for different methylene (B1212753) and methine protons[3].

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups within Ni(COD)₂. The spectrum is dominated by the vibrational modes of the 1,5-cyclooctadiene ligands. Due to the air-sensitive nature of the complex, IR spectra are typically recorded on solid samples as a Nujol mull.

Tabulated IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H stretch |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1640 | Medium | C=C stretch (coordinated) |

| ~1450 | Medium | CH₂ scissoring |

| ~720 | Strong | CH₂ rocking (Nujol) |

Note: The C=C stretching frequency in the complex is expected to be at a lower wavenumber compared to free 1,5-cyclooctadiene due to back-bonding from the nickel d-orbitals into the π orbitals of the alkene.*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of the air-sensitive compound Ni(COD)₂. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques[3].

NMR Sample Preparation and Data Acquisition

-

Solvent Preparation: Use deuterated benzene (C₆D₆) that has been thoroughly dried and degassed. This can be achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.

-

Sample Loading: Inside a glovebox, weigh a few milligrams of Ni(COD)₂ into a clean, dry NMR tube.

-

Solvent Addition: Add the dried and degassed C₆D₆ to the NMR tube to dissolve the sample.

-

Sealing: Securely cap the NMR tube. For long-term or high-temperature experiments, it is advisable to use a flame-sealed NMR tube.

-

Data Acquisition:

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Reference the chemical shifts to the residual solvent peak of benzene-d₆ (δ 7.16 for ¹H and δ 128.06 for ¹³C).

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the ¹³C spectrum.

-

IR Sample Preparation and Data Acquisition (Nujol Mull)

-

Mulling Agent: Use dry, deoxygenated Nujol (mineral oil).

-

Sample Preparation:

-

Inside a glovebox, place a small amount of Ni(COD)₂ onto a clean, dry agate mortar.

-

Add a drop of Nujol to the solid.

-

Grind the mixture with an agate pestle until a smooth, uniform paste (mull) is formed.

-

-

Sample Mounting:

-

Spread a thin, even layer of the mull onto a KBr or CsI salt plate.

-

Place a second salt plate on top and gently press to create a thin film of the sample.

-

-

Data Acquisition:

-

Quickly transfer the assembled salt plates to the sample holder of an FTIR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Run a background spectrum of clean salt plates and subtract it from the sample spectrum.

-

The characteristic peaks of Nujol (~2924, 2853, 1462, 1377, and 722 cm⁻¹) will be present in the spectrum and should be noted.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow for the spectroscopic analysis of Ni(COD)₂.

Caption: Workflow for Ni(COD)₂ analysis.

References

An In-depth Technical Guide on the Thermodynamic Stability and Decomposition of Bis(1,5-cyclooctadiene)nickel(0)

Introduction

Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(COD)₂, is a cornerstone organonickel complex and a widely utilized precursor for generating Ni(0) species in organic synthesis and catalysis.[1][2] Its utility stems from the labile nature of the two 1,5-cyclooctadiene (B75094) (COD) ligands, which are readily displaced by other ligands, providing a convenient entry point into a vast array of nickel-catalyzed transformations.[1][3] However, the same lability that makes Ni(COD)₂ an effective precatalyst also contributes to its significant instability. This technical guide provides a comprehensive overview of the thermodynamic stability and decomposition pathways of Ni(COD)₂, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in its handling and application.

Thermodynamic Stability

The practical utility of Ni(COD)₂ is often hampered by its sensitivity to environmental conditions. Understanding its stability profile is critical for proper storage, handling, and application to ensure reproducibility in catalytic reactions.

1.1. General Stability Profile

Ni(COD)₂ is a yellow crystalline solid that is highly sensitive to air (oxygen), moisture, heat, and certain solvents.[3][4] Exposure to air leads to rapid oxidation within minutes, forming nickel(II) oxide.[2] Consequently, it must be rigorously handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques, preferably at low temperatures (-20 °C).[1][5] The quality of Ni(COD)₂ can often be visually assessed; a bright yellow powder indicates high purity, whereas darker colors may suggest decomposition.[1]

1.2. Quantitative Thermodynamic Data

Decomposition of Ni(COD)₂

The decomposition of Ni(COD)₂ involves the dissociation of the COD ligands to yield nickel metal in its elemental zero-valent state. This process is highly dependent on the physical state (solid vs. solution), temperature, and chemical environment.

2.1. Thermal Decomposition in the Solid State

Thermal analysis provides the most direct quantitative data on the solid-state stability of Ni(COD)₂. There are varying reports on its decomposition temperature, which highlights the influence of experimental conditions.

-

The melting point is often cited as 60 °C, at which point it also decomposes, even under a nitrogen atmosphere.[2]

-

Some reports indicate decomposition begins at temperatures above 0 °C.[9]

-

Thermogravimetric analysis (TGA) performed under a nitrogen purge has shown that Ni(COD)₂ can retain over 95% of its mass up to 140 °C, indicating that significant, rapid decomposition in the solid state under inert conditions occurs at higher temperatures than often assumed.[10]

Table 1: Physical and Thermal Properties of Ni(COD)₂

| Property | Value | Citations |

| Chemical Formula | C₁₆H₂₄Ni | [2][3] |

| Molar Mass | 275.06 g/mol | [2][3] |

| Appearance | Yellow crystalline powder | [3][11] |

| Melting Point | 60 °C (decomposes) | [2][11] |

| Solubility | Moderately soluble in benzene, toluene, THF, DMF, diethyl ether | [2][3] |

| Solid-State Stability (TGA) | >95% mass retention up to 140 °C (under N₂) | [10] |

2.2. Decomposition in Solution

In solution, the stability of Ni(COD)₂ is significantly reduced. The complex gradually decomposes even at room temperature in solvents like tetrahydrofuran (B95107) (THF) and toluene, which can lead to the formation of a nickel mirror or colloidal nickel nanoparticles.[3][9] The decomposition is often faster in halogenated solvents like dichloromethane.[3] The presence of impurities, particularly oxygen, can accelerate this process, causing solutions to turn grey or black within hours due to the formation of nickel nanoparticles.[9]

Decomposition Pathways and Mechanisms

The fundamental decomposition pathway for Ni(COD)₂ is the dissociation of the ligands to form nickel metal and free 1,5-cyclooctadiene.

General Decomposition Pathway

The primary decomposition reaction can be represented as:

Ni(COD)₂ (s or soln) → Ni(0) (s) + 2 C₈H₁₂ (g or soln)

This process is driven by the weak nature of the nickel-olefin bonds and the thermodynamic stability of the resulting elemental nickel and free diolefin. The visualization below illustrates this straightforward dissociation.

Experimental Protocols

To study the thermal stability and decomposition of air-sensitive compounds like Ni(COD)₂, specialized handling and analytical procedures are required.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition and quantify mass loss.

Protocol:

-

Sample Preparation: Inside an inert atmosphere glovebox, weigh approximately 3-8 mg of Ni(COD)₂ into a TGA-compatible crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sealed crucible into the TGA instrument, which has been previously purged with a high-purity inert gas (e.g., nitrogen or argon).

-

Analysis Parameters:

-

Data Collection: Record the sample mass as a function of temperature. The resulting curve is analyzed to identify the temperature at which mass loss begins, indicating decomposition.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting and decomposition, and to quantify the enthalpy changes associated with these processes.

Protocol:

-

Sample Preparation: Inside an inert atmosphere glovebox, weigh 2-5 mg of Ni(COD)₂ into a DSC crucible (e.g., hermetically sealable aluminum pans).[14] Crimp the lid to hermetically seal the sample and prevent exposure to air during transfer.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell. Purge the cell with a high-purity inert gas (e.g., nitrogen).[14]

-

Analysis Parameters:

-

Purge Gas: Nitrogen or Argon.

-

Temperature Program: Heat the sample at a constant rate (e.g., 5 or 10 °C/min) through the expected temperature range of interest (e.g., 25 °C to 200 °C).[14]

-

-

Data Collection: Record the differential heat flow. Endothermic peaks typically represent melting, while exothermic peaks often correspond to decomposition events. For Ni(COD)₂, melting and decomposition are often observed concurrently.[2][13]

Conclusion

Bis(1,5-cyclooctadiene)nickel(0) is an indispensable reagent in modern synthetic chemistry, offering a reliable source of Ni(0) for a multitude of catalytic reactions. Its primary drawback is its inherent thermal and atmospheric instability. A thorough understanding of its decomposition behavior, supported by quantitative thermal analysis data, is crucial for its effective and safe use. While solid Ni(COD)₂ is more stable under an inert atmosphere than often perceived, its decomposition in solution can be rapid. By employing rigorous air-free handling techniques and adhering to established analytical protocols, researchers can mitigate the challenges associated with its instability and successfully harness its synthetic potential.

References

- 1. blog.strem.com [blog.strem.com]

- 2. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]

- 3. nichia.co.jp [nichia.co.jp]

- 4. CAS 1295-35-8: Bis(1,5-cyclooctadiene)nickel(0) [cymitquimica.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. nickel [webbook.nist.gov]

- 7. Nickel tetracarbonyl [webbook.nist.gov]

- 8. nickel [webbook.nist.gov]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. strem.com [strem.com]

- 12. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility and Handling of Bis(1,5-cyclooctadiene)nickel(0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,5-cyclooctadiene)nickel(0), commonly abbreviated as Ni(cod)₂, is a pivotal organonickel compound with the formula Ni(C₈H₁₂)₂. It serves as a primary source of nickel(0) in chemical synthesis, finding extensive application as a catalyst or precatalyst in a myriad of organic transformations, including cross-coupling reactions, cycloadditions, and olefin polymerization.[1][2] The utility of Ni(cod)₂ is largely due to the labile nature of the two 1,5-cyclooctadiene (B75094) (cod) ligands, which are readily displaced by other ligands to generate catalytically active species.[1]

However, Ni(cod)₂ is notoriously sensitive to air, moisture, and light, and can be thermally unstable.[3][4] Exposure to air leads to rapid oxidation to nickel(II) oxide.[1] This high reactivity necessitates careful handling and storage under an inert atmosphere, typically in a glovebox or using Schlenk techniques, and at low temperatures (-20°C is recommended for storage).[3][5] Its sensitivity also complicates the determination of precise physicochemical data, such as solubility, as the compound may decompose in solution, affecting measurement accuracy.[4] This guide provides a comprehensive overview of the solubility of Ni(cod)₂ in common organic solvents, a detailed experimental protocol for its synthesis, and a workflow for its application in catalysis.

Solubility of Bis(1,5-cyclooctadiene)nickel(0)

Quantitative solubility data for Ni(cod)₂ is scarce in the literature, likely due to its instability. However, extensive qualitative information is available. The compound's solubility is highest in aromatic hydrocarbons and some ethers. It is generally insoluble in aliphatic hydrocarbons and protic solvents like water.

Table 1: Solubility of Ni(cod)₂ in Various Organic Solvents

| Solvent Class | Solvent | Solubility Description | Reference(s) |

| Aromatic Hydrocarbons | Benzene | Soluble / Moderately Soluble | [1][3][5] |

| Toluene | Soluble / Moderately Soluble | [1][3][5] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | [1][3][5] |

| Diethyl ether | Soluble | [3][5] | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | [3][5] |

| Hexamethylphosphoramide (HMPA) | Soluble | [3] | |

| N-Methylpyrrolidinone | Soluble | [3][5] | |

| Aliphatic Hydrocarbons | Alkanes (e.g., hexane) | Insoluble | [1] |

| Protic Solvents | Water | Insoluble, Decomposes | [4][5] |

Note: While described as "soluble," Ni(cod)₂ solutions can be unstable and decompose over time, indicated by the formation of nickel black.

Experimental Protocols

Given the air and moisture sensitivity of Ni(cod)₂, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk techniques. Glassware should be oven-dried and cooled under vacuum prior to use. Solvents must be rigorously dried and deoxygenated.

Synthesis of Bis(1,5-cyclooctadiene)nickel(0)

This protocol is adapted from a common and convenient method utilizing Diisobutylaluminum Hydride (DIBAL-H) as the reducing agent.[3]

Materials:

-

Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

-

1,5-cyclooctadiene (cod)

-

Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Schlenk flask (250 mL)

-

Cannula/syringe for liquid transfers

-

Filter cannula or fritted glass filter

-

Inert gas source (Argon or Nitrogen)

-

Cooling bath (-78°C, e.g., dry ice/acetone)

Procedure:

-

Preparation: In a glovebox or under a positive flow of inert gas, charge a 250 mL Schlenk flask with nickel(II) acetylacetonate (e.g., 4.67 g) and 1,5-cyclooctadiene (e.g., 7.93 g).

-

Dissolution: Add anhydrous THF (e.g., 50 mL) to the flask to dissolve the reagents.

-

Cooling: Cool the resulting solution to -78°C using a dry ice/acetone bath.

-

Reduction: While maintaining the low temperature, slowly add a 1.0 M solution of DIBAL-H in THF (e.g., 45.4 mL) to the stirred reaction mixture. The solution will typically turn a dark, reddish-brown color.

-

Warming: After the addition is complete, allow the reaction mixture to warm slowly to 0°C.

-

Precipitation: At 0°C, add cold, anhydrous diethyl ether to the flask to precipitate the product. A light yellow solid should form.

-

Isolation: Isolate the yellow precipitate by filtration under an inert atmosphere. This can be achieved using a filter cannula or a Schlenk filter apparatus.

-

Washing: Wash the isolated solid with cold, anhydrous diethyl ether to remove any soluble impurities.

-

Drying: Dry the product under high vacuum to yield Bis(1,5-cyclooctadiene)nickel(0) as a yellow crystalline solid.

-

Storage: The product should be stored in a sealed container under an inert atmosphere at -20°C.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction using Ni(cod)₂ as the precatalyst. This type of reaction is fundamental in drug development and materials science for the formation of C-C bonds.

Caption: Workflow for a Ni(cod)₂-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

- 1. Bis(cyclooctadiene)nickel(0) - Wikipedia [en.wikipedia.org]

- 2. Bis(1,5-cyclooctadiene)nickel(0) 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Bis(1,5-cyclooctadiene)nickel | C16H24Ni | CID 6433264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1295-35-8 CAS MSDS (BIS(1,5-CYCLOOCTADIENE)NICKEL(0)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Coordination Chemistry of Nickel(0) with Olefin Ligands: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, bonding, and reactivity of nickel(0)-olefin complexes, this guide serves as a critical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the foundational principles governing these versatile compounds and their applications in modern synthetic chemistry.

The coordination chemistry of nickel(0) with olefinic ligands is a cornerstone of organometallic chemistry, underpinning a vast array of catalytic transformations crucial to both academic research and industrial processes, including drug synthesis. The lability of the olefin ligands in many Ni(0) complexes, such as the archetypal bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂), renders the nickel center a highly reactive "naked" species, ready to engage in catalytic cycles.[1] This guide delves into the core aspects of Ni(0)-olefin chemistry, from the fundamental nature of the metal-ligand bond to practical experimental procedures and catalytic applications.

Fundamental Principles: The Nature of the Nickel(0)-Olefin Bond

The interaction between a nickel(0) center and an olefin ligand is elegantly described by the Dewar-Chatt-Duncanson model. This model delineates a synergistic bonding mechanism involving two key components:

-

σ-Donation: The filled π-orbital of the olefin donates electron density to an empty d-orbital on the nickel atom.

-

π-Backdonation: Electron density from a filled nickel d-orbital is back-donated into the empty π* antibonding orbital of the olefin.[2]

This dual electronic interaction has significant consequences for the structure and reactivity of the coordinated olefin. The population of the olefin's π* orbital leads to a weakening and elongation of the C=C bond, a phenomenon that can be observed through X-ray crystallography and vibrational spectroscopy.[2] This activation of the double bond is a key factor in the subsequent reactivity of the complex.

Dewar-Chatt-Duncanson model of Ni(0)-olefin bonding.

Synthesis and Characterization of Key Ni(0)-Olefin Complexes

A variety of Ni(0)-olefin complexes have been synthesized and characterized, ranging from the highly reactive and air-sensitive to more robust, bench-stable alternatives.

Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂): This is arguably the most widely used Ni(0) precatalyst due to the ease with which the COD ligands are displaced. However, its high sensitivity to air and moisture necessitates handling in an inert atmosphere.[1]

Air-Stable Ni(0)-Olefin Complexes: To overcome the handling challenges of Ni(COD)₂, significant research has focused on developing air-stable alternatives. A notable example is Ni(4-tBustb)₃, a 16-electron complex stabilized by three trans-4,4'-di-tert-butylstilbene ligands. The steric bulk of these ligands protects the nickel center from oxidation, rendering the complex bench-stable for extended periods.[3]

Data Presentation: Structural and Spectroscopic Data

The coordination of an olefin to a Ni(0) center induces measurable changes in its structural and spectroscopic properties.

Table 1: Selected C=C Bond Lengths in Ni(0)-Olefin Complexes

| Complex | Olefin Ligand | C=C Bond Length (Å) | Reference(s) |

| Free Ethylene | Ethylene | 1.339 | [2] |

| Ni(C₂H₄)(PPh₃)₂ | Ethylene | 1.43 | [2] |

| [Li(TMEDA)₂][MeNi(C₂H₄)₂] | Ethylene | 1.36, 1.38 | [4] |

| [(PMDTA)Li(μ-CH₃)Ni(C₂H₄)₂] | Ethylene | 1.389(8), 1.404(7) | [4] |

| [Ni(Mes₂Im)₂(η²-H₂C=CH₂)] | Ethylene | 1.405(5) | [5] |

| [Ni(Mes₂Im)₂(η²-(C,C)-H₂C=CHCOOMe)] | Methyl Acrylate | 1.426(3) | [5] |

Table 2: 13C NMR Chemical Shifts of Coordinated Olefins in (Olefin)Ni[P(O-o-tol)₃]₂ Complexes

| Olefin Ligand | Free Olefin δ(C) (ppm) | Coordinated Olefin δ(C) (ppm) | Upfield Shift Δδ(C) (ppm) | Reference(s) |

| Ethylene | 123.3 | 47.9 | 75.4 | [1] |

| Acrylonitrile | 137.2, 118.1 | 42.1, 42.8 | 95.1, 75.3 | [1] |

| Methyl Acrylate | 130.3, 128.5 | 43.8, 51.9 | 86.5, 76.6 | [1] |

| Dimethyl Maleate | 129.8 | 51.8 | 78.0 | [1] |

| Maleic Anhydride | 135.5 | 59.8 | 75.7 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of Ni(0)-olefin complexes.

Synthesis of an Air-Stable Ni(0)-Olefin Precatalyst: Ni(4-tBustb)₃

The following is a general procedure for the gram-scale synthesis of the robust precatalyst Ni(4-tBustb)₃.[3]

Materials:

-

Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

-

trans-4,4'-di-tert-butylstilbene (4-tBustb)

-

Triethylaluminum (B1256330) (AlEt₃)

-

Anhydrous solvents (e.g., THF)

Procedure:

-

In a glovebox, a reaction vessel is charged with Ni(acac)₂ and trans-4,4'-di-tert-butylstilbene.

-

Anhydrous THF is added, and the resulting suspension is cooled.

-

A solution of triethylaluminum in an appropriate solvent is added dropwise to the cooled suspension.

-

The reaction mixture is stirred at low temperature for a specified period.

-

The reaction is then allowed to warm to room temperature and stirred for several hours.

-

The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford Ni(4-tBustb)₃ as a solid.

Note: This is a generalized procedure. For precise quantities, temperatures, and reaction times, it is imperative to consult the primary literature.[3]

References

An In-depth Technical Guide to Bis(1,5-cyclooctadiene)nickel(0) (CAS: 1295-35-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, applications, and safety protocols for Bis(1,5-cyclooctadiene)nickel(0), CAS number 1295-35-8. Known commonly as Ni(COD)₂, this organonickel complex is a cornerstone reagent in modern organic and organometallic chemistry.[1] Its utility as a precursor to catalytically active Ni(0) species makes it indispensable for a wide array of chemical transformations, including cross-coupling reactions, cycloadditions, and isomerizations.[2] This document consolidates critical data on its physical and chemical characteristics, details experimental procedures for its synthesis and use, and outlines stringent safety and handling measures required due to its reactive and hazardous nature.

Chemical Identification and Properties

Bis(1,5-cyclooctadiene)nickel(0) is a coordination complex where a central nickel atom in the zero oxidation state is coordinated to two 1,5-cyclooctadiene (B75094) (COD) ligands.[2] The COD ligands are readily displaced, making Ni(COD)₂ an excellent source of "naked" nickel(0) for catalysis.[3]

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 1295-35-8 | |

| Molecular Formula | C₁₆H₂₄Ni | |

| Molecular Weight | 275.06 g/mol | |

| EC Number | 215-072-0 | |

| Synonyms | Ni(COD)₂, Bis(cyclooctadiene)nickel | [4] |

| InChI Key | JRTIUDXYIUKIIE-KZUMESAESA-N |

Physical Properties

Ni(COD)₂ is a yellow to yellowish-green crystalline solid.[1][5][6] It is highly sensitive to the ambient environment.

| Property | Value | Reference |

| Appearance | Yellow crystals or yellowish-green solid | [5][6] |

| Melting Point | 60 °C (decomposes) | [3] |

| Boiling Point | Decomposes | [6][7] |

| Flash Point | 31.7 °C | [8] |

| Storage Temperature | -20°C, under inert gas | [9] |

Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble, Decomposes | [3][6] |

| Organic Solvents | Soluble in benzene, toluene, tetrahydrofuran, ether, DMF | [3][8] |

Spectral Data

Spectroscopic analysis is critical for verifying the purity and structure of Ni(COD)₂.

| Spectrum Type | Data | Reference |

| ¹H NMR | (C₆D₆): δ 4.28 (8H, broad singlet), 2.10 (16H, broad singlet) | [10] |

| Available Spectra | ¹H NMR, ¹³C NMR, IR, MS, Raman | [11] |

Reactivity and Applications

Ni(COD)₂ is a versatile catalyst precursor in organic synthesis. The lability of the COD ligands allows for the in-situ formation of active Ni(0) catalysts that participate in various transformations.

Key Application Areas:

-